molecular formula C7H13NO B13698383 (S)-4-Azaspiro[2.4]heptan-5-ylmethanol

(S)-4-Azaspiro[2.4]heptan-5-ylmethanol

Cat. No.: B13698383
M. Wt: 127.18 g/mol
InChI Key: QAUMNQJMWYANBZ-UHFFFAOYSA-N
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Description

(S)-4-Azaspiro[2.4]heptan-5-ylmethanol is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

4-azaspiro[2.4]heptan-5-ylmethanol

InChI

InChI=1S/C7H13NO/c9-5-6-1-2-7(8-6)3-4-7/h6,8-9H,1-5H2

InChI Key

QAUMNQJMWYANBZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2)NC1CO

Origin of Product

United States

Synthetic Methodologies and Enantioselective Approaches to the S 4 Azaspiro 2.4 Heptan 5 Ylmethanol Scaffold

Strategies for the Construction of the Azaspiro[2.4]heptane Core

The formation of the characteristic spiro[2.4]heptane core, which features a cyclopropane (B1198618) ring fused to a pyrrolidine (B122466) ring at a single carbon atom, is a key challenge in the synthesis of this scaffold.

Ring-closing reactions are a fundamental approach to forming cyclic structures, including the spirocyclic system of azaspiro[2.4]heptane. One prominent strategy involves the cyclopropanation of a pre-existing pyrrolidine derivative bearing an exocyclic double bond. A common method is the Simmons-Smith reaction or its variations, which utilize a carbenoid species to form the cyclopropane ring.

An alternative pathway involves a Michael-initiated ring closure (MIRC) strategy. This domino reaction can be employed to construct spiro cyclopropyl (B3062369) systems, where a nucleophilic attack initiates a cascade of bond-forming events leading to the final spirocycle. Furthermore, N-halosuccinimide-mediated cascade reactions, involving cyclization and ring contraction processes, have also been developed for the synthesis of spirocyclic indolines, a strategy that could be adapted for the azaspiroheptane core. These methods often proceed through highly strained intermediates, with the release of ring strain driving the reaction forward.

A patented process for a derivative, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, highlights a method involving the addition of a dihalocarbene to an exocyclic olefinic double bond on a proline precursor. This is followed by a reductive hydrodehalogenation step to yield the final spirocyclopropane structure.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the structural elements of all starting materials, offer an efficient pathway to complex molecules. While specific MCRs for the direct synthesis of (S)-4-Azaspiro[2.4]heptan-5-ylmethanol are not extensively documented, the principles of MCRs are applicable. For instance, a convergent approach could potentially assemble the azaspiro[2.4]heptane core in a single step from simpler, acyclic precursors. Reactions like the Ugi or Passerini reactions are well-known for their ability to rapidly generate molecular diversity and could be conceptually applied to construct precursors for the azaspiro[2.4]heptane scaffold. The key advantages of MCRs include operational simplicity, atom economy, and the ability to generate libraries of structurally diverse compounds efficiently.

The pyrrolidine ring is the second crucial component of the azaspiro[2.4]heptane core. The formation of this five-membered nitrogen-containing heterocycle is most commonly achieved through the cyclization of acyclic precursors. Intramolecular cyclization, such as the hydroamination of unsaturated carbon-carbon bonds or the insertion of nitrene species into C-H bonds, are powerful methods for constructing the pyrrolidine ring.

A particularly relevant strategy is the intramolecular aza-Michael cyclization. In this approach, an amine nucleophile within a molecule adds to an activated alkene, forming the pyrrolidine ring. This method has been shown to be effective in asymmetric syntheses, yielding enantioenriched pyrrolidines. Another approach involves the 1,3-dipolar cycloaddition of azomethine ylides with appropriate dipolarophiles, which can directly generate highly functionalized pyrrolidine rings. Tandem amination/cyanation or amination/oxidation sequences starting with primary amines tethered to alkynes have also been developed as one-pot syntheses for substituted pyrrolidines.

Development of Asymmetric Synthetic Routes to this compound and its Derivatives

Achieving the desired (S)-enantiomer of 4-azaspiro[2.4]heptan-5-ylmethanol requires precise control of stereochemistry. This has been accomplished through various asymmetric synthesis strategies, including the use of chiral auxiliaries and organocatalysis.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed and can often be recovered. This strategy is widely used in asymmetric synthesis.

In the context of azaspiroheptane synthesis, chiral auxiliaries can be employed to control the stereochemistry during the formation of the pyrrolidine ring or the introduction of substituents. For example, the diastereoselective addition of enolates to chiral N-sulfinylimines, such as Davis-Ellman's imines, is a powerful method for synthesizing chiral amines and heterocycles. This methodology could be adapted to construct the chiral center in the pyrrolidine ring of the azaspiro[2.4]heptane system. Common chiral auxiliaries include derivatives of pseudoephedrine and oxazolidinones, which have proven effective in stereoselective alkylations and aldol (B89426) reactions.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
Auxiliary TypeExampleTypical ApplicationReference
OxazolidinonesEvans Auxiliaries (e.g., (S)-4-Benzyl-2-oxazolidinone)Asymmetric alkylations, aldol reactions
Amino Alcohols(1R,2S)-(-)-Ephedrine, (1S,2S)-(+)-PseudoephedrineAsymmetric alkylations
Sulfinamides(R)-(+)-tert-Butanesulfinamide (Ellman's Auxiliary)Asymmetric synthesis of amines via imine addition
CamphorsultamOppolzer's CamphorsultamAsymmetric Diels-Alder, aldol, and alkylation reactions

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. This approach avoids the use of metal catalysts and often proceeds under mild conditions.

A key enantioselective preparation of a precursor, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, utilizes a one-pot double allylic alkylation of a glycine (B1666218) imine analogue. This reaction is catalyzed by a chinchonidine-derived catalyst under phase-transfer conditions, demonstrating the power of organocatalysis in setting the stereochemistry of the spirocyclic system.

Another direct and facile synthesis of the 5-aza-spiro[2.4]heptane motif has been developed via a catalytic asymmetric 1,3-dipolar cycloaddition between azomethine ylides and ethyl cyclopropylidene acetate. This method allows for the stereoselective construction of the core structure in a highly efficient manner. Additionally, chiral phosphoric acids (CPAs) have been shown to be effective organocatalysts for enantioselective intramolecular aza-Michael cyclizations to form substituted pyrrolidines, a strategy directly applicable to the synthesis of the target scaffold.

Table 2: Organocatalytic Approaches to Azaspiro[2.4]heptane Derivatives
Reaction TypeCatalystKey Intermediate/ProductEnantioselectivityReference
Double Allylic AlkylationChinchonidine-derived phase-transfer catalyst(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acidHigh,
1,3-Dipolar CycloadditionNot specifiedFunctionalized 5-Aza-spiro[2.4]heptanesHigh
Intramolecular aza-Michael CyclizationChiral Phosphoric Acid (CPA)Enantioenriched pyrrolidinesHigh

Metal-Catalyzed Asymmetric Transformations

Metal-catalyzed reactions are a cornerstone of asymmetric synthesis, providing powerful tools for the construction of chiral molecules with high enantioselectivity. For the synthesis of the this compound scaffold, several metal-catalyzed approaches can be envisaged, drawing from methodologies developed for analogous spirocyclic systems.

One prominent strategy involves the asymmetric hydrogenation of a prochiral precursor. For instance, a highly effective asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates has been achieved using a Ruthenium catalyst, specifically [RuCl(benzene)(S)-SunPhos]Cl. nih.govfigshare.com This reaction yielded high enantioselectivities, up to 98.7% ee, providing a key intermediate for the enantioselective synthesis of the (S)-7-amino-5-azaspiro[2.4]heptane moiety, a structurally related system. nih.govfigshare.com This approach highlights the potential for creating the desired stereocenter through the stereocontrolled reduction of a ketone.

Another relevant metal-catalyzed method is the Simmons-Smith cyclopropanation of a 4-exocyclic methylene-substituted proline derivative. google.com This reaction, often employing a zinc carbenoid, is a common method for forming the spiro-fused cyclopropane ring found in the azaspiro[2.4]heptane core. google.comgoogle.com While traditional Simmons-Smith reactions are not inherently asymmetric, the use of chiral ligands or auxiliaries can induce enantioselectivity.

Furthermore, catalytic asymmetric 1,3-dipolar cycloaddition reactions represent a direct and facile route to highly functionalized 5-aza-spiro[2.4]heptanes. rsc.org These reactions, often catalyzed by transition metals, can construct the spirocyclic core and install multiple stereocenters in a single step with high stereocontrol. rsc.org While a specific application to this compound is not detailed, the general applicability of this method to the synthesis of the 5-azaspiro[2.4]heptane motif is well-established. rsc.org

The following table summarizes some metal-catalyzed approaches applicable to the synthesis of the azaspiro[2.4]heptane scaffold.

Reaction Type Catalyst/Reagent Key Transformation Potential for this compound Synthesis
Asymmetric Hydrogenation[RuCl(benzene)(S)-SunPhos]ClReduction of a ketone to a chiral alcoholHigh enantioselectivity in the formation of a key hydroxyl stereocenter.
Simmons-Smith CyclopropanationEt₂Zn/CH₂I₂Formation of the spiro-fused cyclopropane ringCan be rendered asymmetric through the use of chiral auxiliaries or ligands.
1,3-Dipolar CycloadditionTransition Metal CatalystsConstruction of the spirocyclic coreDirect and highly stereoselective route to the core structure.

Chemoenzymatic Synthetic Strategies

Chemoenzymatic synthesis, which combines the selectivity of enzymatic reactions with the versatility of chemical transformations, offers a powerful approach to the synthesis of enantiomerically pure compounds. While specific chemoenzymatic routes to this compound are not extensively documented in the literature, the principles of this strategy can be applied.

Enzymes, such as lipases and esterases, are particularly adept at the kinetic resolution of racemic mixtures. For example, a racemic mixture of a precursor alcohol could be subjected to enzymatic acylation. The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. This is a common and effective method for obtaining enantiopure alcohols.

Hydrolases could also be employed for the enantioselective hydrolysis of a racemic ester precursor, yielding an enantiomerically enriched alcohol and the unreacted ester. The choice of enzyme and reaction conditions is crucial for achieving high enantioselectivity.

While direct enzymatic construction of the spirocyclic scaffold is less common, enzymes can be used to prepare chiral building blocks that are then elaborated into the final target molecule through chemical synthesis. This approach leverages the strengths of both biocatalysis and traditional organic synthesis.

Control of Stereochemistry and Enantiomeric Purity in the Synthesis of this compound

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, rigorous control over the stereochemical outcome of a synthesis is essential. For this compound, this involves the precise formation of the stereocenters within the molecule.

Diastereoselective Synthetic Pathways

Diastereoselective reactions are crucial when a molecule contains multiple stereocenters. In the context of the this compound synthesis, if a chiral auxiliary is used, the formation of new stereocenters will be influenced by the existing stereocenter of the auxiliary. This can lead to the preferential formation of one diastereomer over others.

For instance, in a modified Strecker reaction used to synthesize spirocyclic glutamic acid analogs, the use of Ellman's sulfinamide as a chiral auxiliary resulted in low to moderate diastereoselectivity. nih.gov However, the resulting diastereomers were separable by chromatography, allowing for the isolation of stereochemically pure compounds. nih.gov A similar strategy could be employed in the synthesis of intermediates for this compound.

Enantioselective Formation of Spiro Centers

The creation of the spiro center with the correct absolute configuration is the most critical step in the synthesis of (S)-4-Azaspiro[2..4]heptan-5-ylmethanol. Asymmetric catalysis is a primary strategy for achieving this. acs.orgresearchgate.net As mentioned in section 1.2.3, metal-catalyzed asymmetric transformations are highly effective for this purpose.

For example, a catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, a precursor to the azaspiro[2.4]heptane core, has been developed. mdpi.comresearchgate.net This key reaction is a one-pot double allylic alkylation of a glycine imine analog in the presence of a chinchonidine-derived catalyst under phase-transfer conditions. mdpi.comresearchgate.net This method establishes the stereochemistry early in the synthetic sequence, which is then carried through to the final spirocyclic product.

Optical Resolution Techniques for Isomeric Separation

When an enantioselective synthesis is not feasible or does not provide sufficient enantiomeric purity, optical resolution of a racemic mixture is a viable alternative. This involves separating the enantiomers of a racemic compound.

A common method for the resolution of amines and carboxylic acids is the formation of diastereomeric salts with a chiral resolving agent. For example, a racemic azaspiro[2.4]heptane carboxylic acid could be treated with a chiral amine, such as brucine (B1667951) or ephedrine, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. After separation, the desired enantiomer of the carboxylic acid can be recovered by treatment with an acid.

Chromatographic methods using a chiral stationary phase (CSP) are also powerful techniques for separating enantiomers. This method can be applied to both analytical and preparative scales.

Process Optimization and Scale-Up Considerations for this compound Synthesis

The transition from a laboratory-scale synthesis to an industrial-scale process requires careful optimization of reaction conditions and consideration of practical factors such as cost, safety, and efficiency. For the synthesis of this compound, several aspects would need to be addressed.

Process optimization would focus on maximizing the yield and enantiomeric purity of the final product while minimizing the number of synthetic steps and the use of expensive or hazardous reagents. google.comgoogle.com This could involve screening different catalysts, solvents, and reaction temperatures to find the optimal conditions. The development of a one-pot reaction, where multiple transformations are carried out in a single reaction vessel, can significantly improve process efficiency. mdpi.comresearchgate.net

For scale-up, the choice of reagents and purification methods is critical. Reagents should be readily available and inexpensive. Purification methods such as column chromatography, which are common in the laboratory, may not be practical for large-scale production. Crystallization is often a more suitable method for purification on a large scale.

Safety is also a major concern in process scale-up. A thorough risk assessment of all chemical transformations and handling procedures must be conducted. The use of highly toxic or explosive reagents should be avoided if possible.

The following table outlines key considerations for the process optimization and scale-up of this compound synthesis.

Consideration Laboratory Scale Industrial Scale
Reagent Cost Less criticalA major factor
Number of Steps Can be toleratedShould be minimized
Purification Chromatography is commonCrystallization is preferred
Safety Managed on a small scaleRigorous safety protocols required
Yield & Purity High purity is the primary goalBalance between yield, purity, and cost

Reaction Condition Optimization for Yield and Selectivity

The asymmetric synthesis of the azaspiro[2.4]heptane core often proceeds through key intermediates, such as N-protected (S)-5-azaspiro[2.4]heptane-6-carboxylic acid, which can be subsequently reduced to the target methanol (B129727) derivative. The optimization of reaction parameters is critical to maximize both the chemical yield and the stereochemical purity of these intermediates.

One prominent enantioselective strategy involves a phase-transfer catalyzed one-pot double allylic alkylation of a glycine imine analogue. researchgate.netmdpi.com The optimization of this key transformation highlights the sensitivity of the reaction to several parameters. Temperature, solvent, base, and reactant stoichiometry all play pivotal roles in achieving the desired outcome. mdpi.com

Key findings from optimization studies show that temperature is a crucial variable; yields were found to decrease significantly at temperatures below -20 °C, while enantioselectivity eroded at temperatures above 0 °C. mdpi.com The optimal balance was achieved at -20 °C. The choice of solvent and the stoichiometry of the reactants also heavily influenced the reaction's efficiency. mdpi.com

Table 1: Optimization of Phase-Transfer Catalyzed Alkylation mdpi.com
ParameterConditionResult
Temperature> 0 °CLoss of enantioselectivity
-20 °COptimal (71% yield, 95:5 e.r.)
< -20 °CDramatically decreased yield
Dibromide Reactant Stoichiometry2.5 equivalentsHighest yield (71%)
4.0 equivalentsLower yield (38%) and slightly worse enantioselectivity (93:7 e.r.)
SolventToluene/CH2Cl2 mixtureEffective medium for the reaction
BasePotassium Hydroxide (KOH)Suitable base for the transformation

Another powerful method for constructing spirocyclic systems is the rhodium-catalyzed cyclopropanation of exocyclic olefins. In the synthesis of azaspiro[n.2]alkanes, the choice of the chiral dirhodium tetracarboxylate catalyst is paramount for achieving high levels of stereocontrol. Extensive catalyst screening is often necessary to identify the optimal ligand system for a specific substrate.

For instance, in a model system, various rhodium catalysts were evaluated, with the sterically demanding Rh₂(S-pPhTPCP)₄ catalyst demonstrating superior performance, affording the desired product with excellent diastereoselectivity (11:1 d.r.) and near-perfect enantioselectivity (99% ee).

Table 2: Catalyst Optimization for Rhodium-Catalyzed Cyclopropanation
CatalystDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)
Rh₂(S-DOSP)₄LowLow
C₄-symmetric phthalimido derived catalysts1.2:1 to 2.4:170-86%
Rh₂(S-pPhTPCP)₄11:199%

Green Chemistry Principles in Azaspiro[2.4]heptane Synthesis

The integration of green chemistry principles into pharmaceutical synthesis is essential for sustainable manufacturing. instituteofsustainabilitystudies.com The primary goals are to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable resources. researchgate.netyoutube.com

In the context of synthesizing the azaspiro[2.4]heptane scaffold, several strategies align with these principles:

Catalysis: The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity under milder conditions, reducing energy consumption and by-product formation. cmu.edu Both the phase-transfer catalysis and rhodium-catalyzed methods are examples of this principle, using sub-stoichiometric amounts of a catalyst to generate large quantities of the product. researchgate.netnih.gov

Atom Economy: Synthetic routes are designed to maximize the incorporation of all reactant materials into the final product. instituteofsustainabilitystudies.com Cycloaddition and cyclization reactions, central to forming the spirocyclic core, are often highly atom-economical.

Safer Solvents and Reaction Conditions: A significant focus is on replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents, or eliminating them entirely. unibo.it The development of solvent-free reaction conditions represents a significant step forward. For example, optimizing certain multi-component reactions to proceed without a solvent can lead to higher yields, shorter reaction times, and a drastically reduced environmental footprint.

One-Pot Reactions: Designing synthetic sequences where multiple transformations occur in a single reactor without isolating intermediates reduces solvent use, waste generation, and energy consumption associated with purification steps. The one-pot double allylic alkylation is a direct application of this principle. researchgate.netmdpi.com

Development of Robust Synthetic Protocols for Industrial Relevance

For a synthetic method to be industrially viable, it must be scalable, cost-effective, safe, and consistently produce the target compound with high purity. acs.orgnih.gov The synthesis of this compound and its precursors is driven by their use in high-value pharmaceuticals, necessitating robust and efficient large-scale production methods. google.com

Key developments that enhance the industrial relevance of these synthetic protocols include:

Shift from Resolution to Asymmetric Catalysis: Early methods for obtaining enantiopure spirocyclic prolines often relied on the resolution of racemic mixtures or lengthy syntheses from the chiral pool. mdpi.com Modern approaches focus on developing catalytic enantioselective methods that create the desired stereocenter directly, which is a more efficient and cost-effective strategy for large-scale production. researchgate.netub.edu

High-Turnover Catalysis: The development of highly active catalysts that can achieve high turnover numbers (TON) is critical for industrial processes. A high TON means that a very small amount of catalyst can produce a large amount of product, which reduces costs and simplifies purification by minimizing catalyst residues in the final product.

Use of Readily Available Starting Materials: Scalable syntheses rely on starting materials that are commercially available and inexpensive. For instance, routes have been developed that utilize readily available materials like tribromoneopentyl alcohol for the synthesis of related spirocyclic amines, demonstrating a focus on a practical and cost-effective supply chain. acs.org

The continuous refinement of synthetic methodologies for the this compound scaffold, focusing on reaction optimization, green chemistry, and scalability, ensures its availability for the development of next-generation therapeutics.

Structural Features and Conformational Analysis of S 4 Azaspiro 2.4 Heptan 5 Ylmethanol and Its Derivatives

Conformational Dynamics of Azaspiro[2.4]heptane Scaffolds

The conformational landscape of the azaspiro[2.4]heptane core is a product of the interplay between the geometric constraints of its fused ring system. The pyrrolidine (B122466) and cyclopropane (B1198618) rings, joined at a single spiro-carbon, create a rigid structure with limited conformational freedom compared to more flexible acyclic or monocyclic systems.

Intrinsic Ring Strain and Stability of the Spiro[2.4] System

The spiro[2.4]heptane system is characterized by a notable degree of ring strain, primarily originating from the three-membered cyclopropane ring. The internal bond angles of a cyclopropane ring are approximately 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. This angle strain contributes to a higher potential energy state for the molecule. The fusion of this strained cyclopropane ring with a five-membered pyrrolidine ring, which itself possesses some degree of torsional strain, results in a system with a unique energetic profile.

Computational studies on small spiroalkanes have provided insights into the distribution of this strain. The strain energy of the parent spiro[2.4]heptane is a composite of the angle strain in the cyclopropane ring and the torsional strain in the cyclopentane (B165970) (or in this case, pyrrolidine) ring. This inherent strain can influence the reactivity of the molecule and its derivatives.

Calculated Ring Strain Energies of Small Spiroalkanes
CompoundRing SystemCalculated Ring Strain Energy (kcal/mol)
Spiro[2.2]pentaneCyclopropane-Cyclopropane~65
Spiro[2.3]hexaneCyclopropane-Cyclobutane~55
Spiro[2.4]heptaneCyclopropane-Cyclopentane~30-35

Note: The data presented are approximate values from computational studies on parent hydrocarbon spiroalkanes and serve to illustrate the relative strain.

Steric and Electronic Influences on Conformation

The conformation of (S)-4-Azaspiro[2.4]heptan-5-ylmethanol is further modulated by steric and electronic effects arising from its substituents. The nitrogen atom in the 4-position of the pyrrolidine ring introduces a key electronic feature. The lone pair of electrons on the nitrogen can participate in various non-covalent interactions and influences the local geometry.

The (S)-configuration at the 5-position dictates a specific spatial orientation of the hydroxymethyl group (-CH₂OH). This substituent can adopt different rotameric states, which will be influenced by steric interactions with the adjacent spiro-cyclopropane ring and the pyrrolidine ring. Intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the pyrrolidine ring is also a possibility, which would further stabilize certain conformations.

The pyrrolidine ring in such systems typically adopts a non-planar envelope or twist conformation to alleviate torsional strain. The presence of the bulky spiro-fused cyclopropane ring and the hydroxymethyl substituent at the adjacent carbon will favor specific puckering modes of the five-membered ring. Computational modeling and NMR spectroscopic studies on related proline analogs have shown that the substituents on the pyrrolidine ring play a crucial role in determining the preferred conformation.

Impact of Spirocyclic Architecture on Molecular Recognition

The well-defined and rigid nature of the azaspiro[2.4]heptane scaffold makes it an attractive template for the design of molecules intended for specific biological targets.

Rigid Scaffold Design in Ligand Development

In drug discovery, the use of rigid scaffolds is a well-established strategy to reduce the entropic penalty upon binding to a biological target, which can lead to higher affinity and selectivity. The conformational rigidity of the azaspiro[2.4]heptane core pre-organizes the appended functional groups into a specific three-dimensional arrangement, minimizing the loss of conformational entropy when the molecule binds to a receptor or enzyme active site.

This principle has been successfully applied in the development of various therapeutic agents. For instance, the related (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid is a key building block in the synthesis of Ledipasvir, an antiviral drug used to treat Hepatitis C. mdpi.com The spirocyclic core in Ledipasvir serves to orient the various pharmacophoric elements in a precise manner for optimal interaction with its target protein.

Attributes of Rigid Scaffolds in Ligand Design
AttributeAdvantage in Drug Discovery
Conformational RigidityReduces entropic penalty upon binding, potentially increasing affinity.
Three-Dimensional DiversityAllows for the precise spatial positioning of functional groups to explore chemical space.
NoveltyProvides access to unique chemical structures that can lead to new intellectual property.

Spatial Orientation of Functional Groups on the Azaspiro[2.4]heptane Core

The spirocyclic nature of this compound results in a distinct and predictable spatial arrangement of its functional groups. The hydroxymethyl group at the 5-position and the nitrogen atom at the 4-position are held in a fixed relative orientation by the rigid scaffold.

This defined geometry is critical for molecular recognition. The precise positioning of the hydroxyl group, which can act as a hydrogen bond donor and acceptor, and the nitrogen atom, which can also participate in hydrogen bonding or act as a basic center, creates a specific pharmacophore. The cyclopropane ring, while primarily a structural element, also contributes to the lipophilic character of a specific region of the molecule.

Molecular modeling studies of similar spirocyclic systems have demonstrated that the substituents project from the core scaffold in well-defined vectors. This allows for the rational design of derivatives where additional functional groups can be introduced to probe specific interactions within a binding site. The stereochemistry at the 5-position ensures that these interactions are chiral, which is often a prerequisite for potent and selective biological activity. The ability to control the spatial orientation of key interacting groups is a powerful tool in the optimization of lead compounds in drug discovery programs.

Application As a Chiral Building Block in Advanced Organic Synthesis and Medicinal Chemistry Research

Role of (S)-4-Azaspiro[2.4]heptan-5-ylmethanol in Complex Molecule Construction

The bifunctional nature of this compound, featuring a secondary amine within the pyrrolidine (B122466) ring and a primary alcohol, makes it a versatile precursor for constructing more elaborate molecular architectures. Its stereochemistry is fixed, allowing for the synthesis of enantiomerically pure target compounds.

Precursor in Multistep Synthetic Sequences

(S)-4-Azaspiro[2..4]heptan-5-ylmethanol and its derivatives are key intermediates in the synthesis of complex pharmaceutical agents. The azaspiro[2.4]heptane core is a recognized structural motif in medicinally active molecules. researchgate.net A closely related compound, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, which can be synthesized from precursors like this compound, is a crucial component in the industrial synthesis of Ledipasvir. mdpi.comresearchgate.net Ledipasvir is a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A). mdpi.com The synthesis of such complex molecules often involves a multistep sequence where the spirocyclic core is introduced early and subsequently functionalized. The primary alcohol of this compound can be readily oxidized to an aldehyde or carboxylic acid, while the secondary amine can be protected and deprotected as needed, allowing for sequential chemical modifications. These transformations highlight its role as a versatile starting material in the lengthy and complex synthesis of modern pharmaceuticals. researchgate.netnih.gov

Scaffold for Diversification and Library Synthesis

In drug discovery, the generation of chemical libraries around a central scaffold is a common strategy to explore the chemical space and identify lead compounds. The azaspiro[2.4]heptane framework is an attractive scaffold for such libraries due to its rigid, three-dimensional nature, which departs from the "flat" structures of many traditional aromatic compounds. nih.govrsc.org this compound provides two key points for diversification: the nitrogen atom and the hydroxyl group.

The secondary amine can be functionalized through reactions like acylation, alkylation, or sulfonylation, while the primary alcohol can be converted into ethers, esters, or other functional groups. This dual functionality allows for the creation of a large number of derivatives from a single chiral building block. This approach is particularly valuable in technologies like DNA-encoded library (DEL) synthesis, where the goal is to create vast collections of unique small molecules. nih.govrsc.orgrsc.org The spirocyclic nature of the scaffold ensures that the appended substituents are held in well-defined spatial orientations, which is critical for probing interactions with biological targets.

Table 1: Potential Diversification Reactions for this compound
Reaction SiteReaction TypePotential ReagentsResulting Functional Group
Secondary Amine (N-H)AcylationAcid chlorides, AnhydridesAmide
Reductive AminationAldehydes/Ketones, NaBH(OAc)3Tertiary Amine
SulfonylationSulfonyl chloridesSulfonamide
Primary Alcohol (O-H)EsterificationCarboxylic acids, Acid chloridesEster
Etherification (Williamson)Alkyl halides, BaseEther

Integration into Macrocyclic Architectures

Macrocycles are an important class of molecules in drug discovery, often exhibiting high affinity and selectivity for their targets. The synthesis of macrocycles, however, can be challenging. Building blocks that offer conformational pre-organization and multiple points for cyclization are highly valuable. This compound, with its amine and alcohol functionalities, is an ideal candidate for incorporation into macrocyclic structures.

The linear precursor to a macrocycle can be assembled, and then the ring can be closed by forming a bond involving either the nitrogen or the oxygen of the azaspiroheptane moiety. For instance, the amine can be acylated with a long-chain carboxylic acid, and the alcohol can be functionalized with a group that reacts with the other end of the chain, such as an alkyne for a ring-closing azide-alkyne cycloaddition (click chemistry). core.ac.uk The rigid spirocyclic unit serves to reduce the entropic penalty of cyclization and helps to define the three-dimensional shape of the resulting macrocycle. nih.govwhiterose.ac.uk

Utility of the Azaspiro[2.4]heptane Scaffold in Medicinal Chemistry Research

The unique structural properties of the azaspiro[2.4]heptane scaffold make it a powerful tool in medicinal chemistry for overcoming common challenges in drug design, such as poor metabolic stability, low target affinity, or lack of selectivity.

Design of Conformationally Constrained Peptidomimetics

Many biological processes are mediated by the interaction of peptides with proteins. However, peptides themselves often make poor drugs due to their rapid degradation and poor cell penetration. Peptidomimetics are molecules that mimic the structure and function of peptides but are built from non-natural components to improve their drug-like properties.

A key strategy in designing potent peptidomimetics is to constrain their conformation into the specific shape required for binding to the target. mdpi.com The natural amino acid proline introduces a kink into a peptide chain, restricting its flexibility. mdpi.com The azaspiro[2.4]heptane core is considered a superior, conformationally constrained proline analogue. mdpi.comnih.gov The fusion of the cyclopropane (B1198618) ring to the pyrrolidine ring system significantly reduces the conformational flexibility compared to proline. When this compound (or its derivatives) is incorporated into a peptide sequence, it forces the peptide backbone into a well-defined turn, which can lead to a substantial increase in binding affinity for the target protein by reducing the entropic cost of binding.

Table 2: Comparison of Proline and Azaspiro[2.4]heptane Scaffolds
FeatureProlineAzaspiro[2.4]heptane
Core StructurePyrrolidine RingFused Pyrrolidine and Cyclopropane Rings
Conformational FlexibilityModerately restrictedHighly restricted
Three-DimensionalityModerateHigh (sp3-rich)
ApplicationInduces turns in peptidesInduces highly defined turns in peptidomimetics

Scaffold Hopping Strategies Utilizing Azaspiro[2.4]heptanes

Scaffold hopping is a widely used strategy in medicinal chemistry where the core structure (scaffold) of a known active compound is replaced with a chemically different one, while maintaining the original biological activity. nih.gov This is often done to improve properties such as potency, selectivity, or pharmacokinetics, or to generate novel intellectual property. nih.gov

The azaspiro[2.4]heptane ring system is an excellent candidate for scaffold hopping. It can serve as a bioisosteric replacement for other common rings found in pharmaceuticals. For example, it can replace a proline or piperidine (B6355638) ring, offering a more rigid and three-dimensional alternative. It can also replace "flat" aromatic rings, a strategy often referred to as "escaping from flatland," which can lead to improved solubility and metabolic stability. plos.org The unique geometry of the azaspiro[2.4]heptane scaffold allows it to project substituents into different regions of space compared to the original scaffold, potentially leading to new and improved interactions with the biological target.

Exploration as Bioisosteres for Established Heterocycles

In medicinal chemistry, the concept of bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a powerful strategy for optimizing drug candidates. The rigid, three-dimensional nature of the azaspiro[2.4]heptane scaffold makes it an attractive candidate for use as a bioisostere for more common saturated heterocycles like piperidine. researchgate.netresearchgate.net

Spiro[3.3]heptane, a related spirocyclic system, has been successfully employed as a non-collinear bioisostere for mono-, meta-, and para-substituted phenyl rings in approved drugs, yielding saturated analogs with retained high activity. chemrxiv.org This suggests that spirocyclic systems can effectively mimic the spatial arrangement of substituents found in aromatic rings while improving physicochemical properties such as solubility and metabolic stability. Specifically, the 2-azaspiro[3.3]heptane fragment has gained significant attention as a validated piperidine mimic in bioactive compounds. researchgate.net By extension, the 4-azaspiro[2.4]heptane core offers a unique spatial arrangement of atoms and exit vectors for appended functional groups, providing a novel scaffold to explore as a bioisostere for piperidines and other cyclic systems in drug design.

Investigation of Azaspiro[2.4]heptane Derivatives for Modulating Biological Targets

Derivatives of the azaspiro[2.4]heptane scaffold have been extensively investigated for their ability to interact with and modulate various biological targets, leading to the discovery of potent and selective agents for a range of therapeutic areas.

The azaspiro[2.4]heptane framework has been incorporated into molecules designed to interact with enzyme active sites. As previously mentioned, a derivative of this scaffold is a key component of the HCV NS5A inhibitor, Ledipasvir, which functions by disrupting the function of the NS5A protein, an essential component of the viral replication complex. mdpi.comub.edu Additionally, research into 5-azaspiro[2.4]heptane derivatives as orexin (B13118510) receptor antagonists noted the potential for low cytochrome P450 inhibition, indicating favorable interactions, or lack thereof, with this critical family of metabolic enzymes. nih.gov

The unique conformational properties of the azaspiro[2.4]heptane ring system have been exploited to create potent and selective ligands for G-protein coupled receptors (GPCRs).

Orexin Receptors: A novel class of 5-azaspiro[2.4]heptane derivatives was discovered to be potent dual antagonists for orexin 1 and orexin 2 receptors. nih.gov Starting from a piperidine-based antagonist, the introduction of the spirocyclic core led to compounds with high receptor affinity, good brain penetration, and oral bioavailability in preclinical studies. nih.govresearchgate.net

Dopamine (B1211576) D3 Receptors: A series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes have been identified as potent and selective antagonists of the dopamine D3 receptor. nih.gov Certain compounds in this series demonstrated high affinity for the D3 receptor and favorable pharmacokinetic profiles, marking them as promising candidates for further development. nih.gov

Table 1: Receptor Binding Affinity of Selected Azaspiro[2.4]heptane Derivatives

Compound ClassTarget ReceptorBiological ActivityReference
5-Azaspiro[2.4]heptanesOrexin 1 / Orexin 2Potent Dual Antagonists nih.gov
1,2,4-Triazolyl 5-Azaspiro[2.4]heptanesDopamine D3High Affinity, Selective Antagonists nih.gov

Protein-protein interactions (PPIs) represent a challenging but increasingly important class of therapeutic targets. Small molecules that can either inhibit or stabilize these interactions hold significant promise for treating various diseases. nih.gov The defined three-dimensional structure of the azaspiro[2.4]heptane scaffold makes it a suitable core for designing molecules that can present functional groups in the precise orientations needed to interact with the large, flat surfaces typical of PPI interfaces. mdpi.com

The successful application of an azaspiro[2.4]heptane derivative in the HCV drug Ledipasvir, which targets the viral NS5A protein, provides a key example. NS5A is known to form dimers and interact with other viral and host proteins, and the inhibitor disrupts these crucial interactions. mdpi.comub.edu This demonstrates the potential of this scaffold in the development of small-molecule modulators of PPIs. nih.gov

Research into Antiviral and Antibacterial Scaffold Applications

The azaspiro[2.4]heptane moiety has proven to be a versatile scaffold in the development of antimicrobial agents.

Antiviral Research: The most significant application in this area is its role in the anti-HCV agent Ledipasvir. mdpi.comub.edu The discovery process for this drug underscores the value of the spirocyclic core in achieving high potency against viral targets. google.comgoogle.comgoogle.com Beyond HCV, other azaspiro scaffolds, such as N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides, have been investigated as inhibitors of the influenza virus, acting as fusion inhibitors by targeting the viral hemagglutinin protein. nih.govresearchgate.net

Antibacterial Research: Novel oxazolidinones, a critical class of antibiotics, have been synthesized incorporating spiro[2.4]heptane moieties. nih.govresearchgate.net These compounds have shown in vitro activity against a range of Gram-positive bacteria. nih.gov Furthermore, the (S)-7-amino-5-azaspiro[2.4]heptane structure is a key component of new quinolone antibacterial agents, highlighting the broad utility of this scaffold in antibacterial drug discovery. nih.gov

Table 2: Antimicrobial Applications of Azaspiro[2.4]heptane Scaffolds

Application AreaTargetExample Compound TypeReference
AntiviralHepatitis C Virus (NS5A)Proline analogue for Ledipasvir mdpi.com, ub.edu
AntiviralInfluenza A VirusN-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides nih.gov, researchgate.net
AntibacterialGram-positive bacteriaOxazolidinones with spiro[2.4]heptane moieties nih.gov
AntibacterialBacterial targetsQuinolone agents with (S)-7-amino-5-azaspiro[2.4]heptane nih.gov

Derivatization and Functionalization Strategies for this compound

The this compound core can be readily derivatized to access a wide range of chemical entities for medicinal chemistry exploration. The primary alcohol provides a handle for oxidation to an aldehyde or carboxylic acid, or for conversion into esters, ethers, and amines. The secondary amine within the ring is a key site for functionalization.

Common strategies include N-acylation, N-alkylation, N-arylation, and sulfonylation to introduce diverse substituents. A widely used approach involves the protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group. mdpi.com This allows for subsequent modifications at other positions of the molecule, such as the conversion of the alcohol to the corresponding carboxylic acid, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key intermediate for antiviral synthesis. mdpi.comgoogle.com The synthesis of dopamine D3 and orexin receptor antagonists demonstrates the introduction of complex aromatic and heterocyclic groups onto the azaspiro[2.4]heptane nitrogen to achieve specific receptor binding profiles. nih.govnih.gov These derivatization strategies enable the systematic exploration of the structure-activity relationship (SAR) of this versatile scaffold.

Introduction of Functional Groups for Modulating Activity

The this compound scaffold serves as a versatile template for the introduction of various functional groups, enabling the modulation of physicochemical properties and biological activity of the resulting molecules. The primary alcohol and the secondary amine functionalities are the key reaction handles for derivatization.

The strategic importance of this scaffold is underscored by its relationship to proline analogues, which are known to impart conformational rigidity to peptide chains, a critical factor for biological activity. mdpi.com For instance, the closely related compound, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, is a key intermediate in the synthesis of Ledipasvir, a potent inhibitor of the hepatitis C virus NS5A protein. mdpi.com This highlights the therapeutic relevance of the azaspiro[2.4]heptane core.

While direct studies on the introduction of a wide array of functional groups onto the methanol (B129727) moiety of this compound are not extensively documented in publicly available literature, standard organic synthesis protocols allow for its conversion into other key functionalities. For example, oxidation of the primary alcohol would yield the corresponding aldehyde or carboxylic acid. These intermediates can then be used in a variety of subsequent reactions, such as reductive amination, Wittig reactions, or coupling reactions, to introduce new carbon-carbon and carbon-heteroatom bonds, thereby enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.

Preparation of Amide and Ester Derivatives

The primary alcohol of this compound is a prime site for the formation of ester and amide derivatives, which are common functional groups in pharmaceuticals.

Ester Derivatives: The formation of esters can be achieved through several standard methods. Direct esterification with a carboxylic acid under acidic catalysis (e.g., Fischer esterification) or reaction with more reactive acylating agents such as acyl chlorides or anhydrides in the presence of a base are common strategies. For the related carboxylic acid derivative, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, the synthesis of its benzyl (B1604629) ester has been reported, involving the reaction of the carboxylic acid with benzyl bromide in the presence of cesium carbonate. mdpi.com A similar approach could be envisaged for the esterification of this compound.

Amide Derivatives: The synthesis of amide derivatives from this compound would typically involve a two-step process. First, the primary alcohol would be oxidized to the corresponding carboxylic acid. Subsequently, this carboxylic acid can be coupled with a primary or secondary amine using a variety of amide bond-forming reagents. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve yields.

While specific examples of these reactions starting directly from this compound are not readily found in the literature, the well-established chemistry of alcohols, carboxylic acids, and amines provides a reliable roadmap for the synthesis of a diverse library of ester and amide derivatives based on this scaffold.

N-Substitution Reactions on the Azaspiro[2.4]heptane Nitrogen

The secondary amine of the azaspiro[2.4]heptane ring is another key point for structural diversification. N-substitution can significantly impact the polarity, basicity, and conformational properties of the molecule, thereby influencing its biological activity and pharmacokinetic profile.

A common strategy in the synthesis of complex molecules is the protection of the nitrogen atom to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose. The synthesis of N-Boc protected derivatives of the azaspiro[2.4]heptane scaffold is well-documented. mdpi.com

Beyond protection, the nitrogen atom can be functionalized with a variety of substituents to probe interactions with biological targets. Examples of N-substituted derivatives of similar azaspiro[2.4]heptane scaffolds found in chemical databases include N-methyl and N-alkynyl derivatives. For instance, (S)-(5-Methyl-5-azaspiro[2.4]heptan-6-yl)methanol has been reported. Another example is [5-(hex-5-yn-3-yl)-5-azaspiro[2.4]heptan-7-yl]methanol, which introduces a reactive alkyne functionality that can be used for further modifications via click chemistry.

The table below summarizes some of the reported N-substituted derivatives of the azaspiro[2.4]heptane methanol scaffold.

Substituent on NitrogenCompound Name
tert-Butoxycarbonyl (Boc)tert-Butyl 7-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate
Methyl(S)-(5-Methyl-5-azaspiro[2.4]heptan-6-yl)methanol
Hex-5-yn-3-yl[5-(Hex-5-yn-3-yl)-5-azaspiro[2.4]heptan-7-yl]methanol

These examples demonstrate the feasibility of N-alkylation and N-acylation reactions on the azaspiro[2.4]heptane core, paving the way for the synthesis of a wide range of analogues for medicinal chemistry research. Standard synthetic methods such as reductive amination with aldehydes or ketones, or nucleophilic substitution with alkyl halides, can be employed to introduce diverse substituents at the nitrogen atom.

Analytical and Computational Methodologies in Azaspiro 2.4 Heptane Research

Spectroscopic and Chromatographic Techniques for Characterization

The unambiguous determination of the structure, purity, and stereochemistry of (S)-4-Azaspiro[2.4]heptan-5-ylmethanol relies on a suite of advanced analytical techniques. While comprehensive data for this specific molecule is not extensively published, the characterization of its precursors and analogues provides a clear framework for the methodologies used.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the azaspiro[2.4]heptane core.

In a typical ¹H NMR spectrum of an azaspiro[2.4]heptane derivative, distinct signals would be expected for the protons on the cyclopropane (B1198618) ring, which are often shifted upfield due to the ring's magnetic anisotropy. Protons on the pyrrolidine (B122466) ring and the hydroxymethyl group would appear in characteristic regions of the spectrum. For instance, in the closely related precursor, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, the four cyclopropyl (B3062369) protons appear as a multiplet at a high field (δ 0.61 ppm). mdpi.com The protons on the pyrrolidine ring and the chiral center exhibit more complex splitting patterns at δ 1.95-4.50 ppm. mdpi.com The presence of the N-Boc protecting group in this precursor often leads to the observation of rotamers (rotational isomers), which can double the number of observed NMR signals. mdpi.com

For this compound itself, one would anticipate signals corresponding to the -CH₂OH group, likely a doublet of doublets or a multiplet, and a distinct signal for the adjacent chiral proton. The ¹³C NMR spectrum provides complementary information, with a characteristic signal for the spiro-carbon and distinct peaks for each carbon in the cyclopropane and pyrrolidine rings.

Table 1: Illustrative ¹H and ¹³C NMR Data for the Related Compound (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid mdpi.com

Nucleus Chemical Shift (δ, ppm) Assignment
¹H 10.64 (br s) -COOH
¹H 4.50 (m), 4.39 (m) -CH- (chiral center)
¹H 3.40-3.39 (m), 3.20 (m) -CH₂- (pyrrolidine ring)
¹H 2.29 (m), 1.95 (m) -CH₂- (pyrrolidine ring)
¹H 1.48 (s), 1.44 (s) -C(CH₃)₃ (Boc group)
¹H 0.61 (m) -CH₂CH₂- (cyclopropane ring)
¹³C 178.6, 176.1 -COOH
¹³C 155.8, 154.0 -C=O (Boc group)
¹³C 81.1, 80.5 -C(CH₃)₃ (Boc group)
¹³C 59.5, 54.4, 53.7 Pyrrolidine ring carbons
¹³C 39.0, 37.2 Spiro carbon
¹³C 28.5, 28.4 -C(CH₃)₃ (Boc group)
¹³C 20.7, 20.2 Pyrrolidine ring carbon
¹³C 13.2, 11.8, 9.4, 8.0 Cyclopropane ring carbons

Note: Data recorded in CDCl₃ at 400 MHz for ¹H and 101 MHz for ¹³C. The presence of two values for many signals is due to the presence of rotamers.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places.

For this compound (C₇H₁₃NO), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared against the experimental value. For example, in the analysis of a complex derivative, (1RS,3SR)-1-(4-methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one, HRMS confirmed the molecular formula with exceptional accuracy (calculated for C₁₉H₁₈NO₂ [M+H]⁺ 292.1332; found 292.1330). mdpi.com This level of precision is critical for confirming the identity of newly synthesized compounds. The fragmentation pattern would likely involve the loss of the hydroxymethyl group (-CH₂OH) or cleavage of the pyrrolidine or cyclopropane rings.

Table 2: Predicted Common Adducts in Mass Spectrometry for C₇H₁₃NO

Adduct Formula Predicted m/z
[M+H]⁺ C₇H₁₄NO⁺ 128.1070
[M+Na]⁺ C₇H₁₃NNaO⁺ 150.0889
[M+K]⁺ C₇H₁₃KNO⁺ 166.0628

Note: m/z values are monoisotopic masses and serve as predictions for mass spectrometry analysis.

X-Ray Crystallography for Absolute Stereochemistry Determination

While NMR and MS can define the connectivity of a molecule, X-ray crystallography provides the ultimate proof of its three-dimensional structure and, crucially for chiral molecules, its absolute stereochemistry. This technique involves diffracting X-rays off a single, high-quality crystal of the compound. The resulting diffraction pattern is used to calculate the precise position of every atom in the molecule, yielding an unambiguous structural model.

For chiral compounds synthesized enantioselectively, X-ray crystallography is the gold standard for confirming that the desired enantiomer (e.g., the (S)-enantiomer) was produced. Although a crystal structure for this compound is not publicly available, this method has been used to confirm the structure of other complex spiro compounds, validating their synthesis and stereochemical assignments. mdpi.com

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Following an asymmetric synthesis, it is vital to determine the enantiomeric purity, or enantiomeric excess (% ee), of the product. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. csfarmacie.cz The technique separates the two enantiomers (R and S) of a chiral compound by passing them through a column containing a chiral stationary phase (CSP). chiralpedia.com

The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and thus be detected at different retention times. Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds. csfarmacie.cz By integrating the area of the peaks corresponding to the (S) and (R) enantiomers, the enantiomeric excess can be accurately calculated. This analysis is critical for ensuring the quality and stereochemical integrity of the final compound.

Table 3: Hypothetical Chiral HPLC Data for the Resolution of (±)-4-Azaspiro[2.4]heptan-5-ylmethanol

Enantiomer Retention Time (min) Peak Area (%)
(R)-enantiomer 10.2 1.5
(S)-enantiomer 12.5 98.5
Calculated % ee 97.0%

Note: This data is illustrative of a typical successful enantioselective separation.

Computational Chemistry in the Study of this compound

Computational tools are increasingly used to predict how molecules like this compound might behave in a biological system, thereby guiding synthetic efforts and biological testing.

Molecular Modeling and Docking Studies for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is instrumental in structure-based drug design.

Derivatives of the azaspiro[2.4]heptane scaffold are known to be key intermediates in the synthesis of potent antiviral drugs, such as Ledipasvir, which is an inhibitor of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A). mdpi.comresearchgate.net The NS5A protein is essential for viral RNA replication and is a validated target for antiviral therapy. wikipedia.orguw.edu

A molecular docking study of this compound would involve using the known crystal structure of the HCV NS5A protein (e.g., PDB ID: 3FQM) as the target. rcsb.org The 3D structure of the ligand would be generated and computationally "docked" into the protein's binding site. A scoring function then estimates the binding affinity, and the resulting poses can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. Such studies can help rationalize the activity of known inhibitors and guide the design of new, more potent analogues.

Table 4: General Workflow of a Molecular Docking Study

Step Description Purpose
1. Receptor Preparation Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Add hydrogens, assign partial charges, and remove water molecules. Prepare a computationally viable model of the biological target.
2. Ligand Preparation Generate the 3D structure of the ligand (this compound). Minimize its energy to find a stable conformation. Create an accurate 3D model of the small molecule.
3. Docking Simulation Use software (e.g., AutoDock Vina) to systematically explore possible binding poses of the ligand within the defined binding site of the receptor. Generate a set of potential binding modes.

Conformational Analysis using Computational Methods

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. For a semi-rigid structure like the azaspiro[2.4]heptane scaffold, understanding the accessible conformations is paramount. Computational methods provide a powerful lens through which to explore the conformational landscape of this compound and its derivatives.

Computational conformational analysis of azaspiro[2.4]heptane derivatives is typically initiated by employing a combination of molecular mechanics (MM) and quantum mechanics (QM) methods. Molecular mechanics force fields, such as MMFF94 or AMBER, are often used for an initial, rapid exploration of the potential energy surface to identify a broad range of possible low-energy conformers. This is followed by higher-level quantum mechanics calculations, most commonly using Density Functional Theory (DFT), to refine the geometries and relative energies of the identified conformers.

A common workflow for the conformational analysis of a molecule like this compound would involve:

Initial Structure Generation: Generation of an initial 3D structure of the molecule.

Systematic or Stochastic Conformational Search: Employing algorithms that systematically rotate torsion angles or use random sampling (e.g., Monte Carlo methods) to generate a diverse set of initial conformers.

Molecular Mechanics Optimization: Each generated conformer is then subjected to energy minimization using a suitable molecular mechanics force field. This step quickly eliminates high-energy structures and provides a set of plausible low-energy conformers.

Clustering and Selection: The optimized conformers are clustered based on their root-mean-square deviation (RMSD) to identify unique conformational families. Representative conformers from each cluster are then selected for further analysis.

Quantum Mechanics Refinement: The selected conformers are re-optimized at a higher level of theory, such as DFT with a suitable basis set (e.g., B3LYP/6-31G*). This provides more accurate geometries and relative energies. The inclusion of solvent effects, often through continuum solvation models like the Polarizable Continuum Model (PCM), is crucial for simulating physiological conditions.

For the this compound molecule, the key conformational degrees of freedom would include the puckering of the five-membered pyrrolidine ring and the orientation of the hydroxymethyl substituent. The pyrrolidine ring in proline and its analogs can adopt various envelope and twisted conformations, and the relative energies of these puckers would be a primary focus of the analysis.

Interactive Data Table: Hypothetical Conformational Analysis of this compound

ConformerPyrrolidine Ring PuckerHydroxymethyl OrientationRelative Energy (kcal/mol) - Gas Phase (DFT)Relative Energy (kcal/mol) - Solvated (PCM)
1C2-endo (Twist)Gauche0.000.00
2C3-exo (Envelope)Anti0.850.65
3C2-endo (Twist)Anti1.201.05
4C3-exo (Envelope)Gauche1.551.30

This table presents hypothetical data to illustrate the expected outcomes of a computational conformational analysis. The relative energies indicate the stability of different conformations, with lower values representing more stable structures.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the design of novel derivatives of this compound, QSAR studies can provide invaluable insights into the structural features that are critical for a desired biological effect.

The development of a robust QSAR model involves several key steps:

Data Set Compilation: A dataset of structurally related azaspiro[2.4]heptane derivatives with experimentally determined biological activities (e.g., IC50 values for a specific target) is required.

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, electronic, and physicochemical properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest), are used to build a mathematical model that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a separate test set of compounds.

For derivatives of this compound, QSAR studies could explore how modifications at the nitrogen atom, the hydroxymethyl group, or the spirocyclic core influence biological activity. For instance, a study might investigate the effect of substituting the hydrogen on the nitrogen with various alkyl or aryl groups.

The resulting QSAR model can be represented by an equation that highlights the most important descriptors. For example, a hypothetical QSAR equation might look like:

log(1/IC50) = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.5 * (Dipole Moment) + C

This equation would suggest that higher lipophilicity (LogP) and a larger dipole moment are beneficial for activity, while increased molecular weight is detrimental. Such insights can then guide the design of new derivatives with improved potency.

Interactive Data Table: Hypothetical QSAR Data for Azaspiro[2.4]heptane Derivatives

DerivativeR-Group on NitrogenLogPMolecular WeightDipole Moment (Debye)Experimental log(1/IC50)Predicted log(1/IC50)
1-H0.8127.182.15.25.3
2-CH31.2141.212.35.85.7
3-C2H51.6155.242.56.16.2
4-Phenyl2.5203.283.06.56.4
5-COCH30.5169.213.55.05.1

This table presents hypothetical data for a set of derivatives to illustrate the components of a QSAR study. The predicted activity is calculated based on a hypothetical QSAR model.

By leveraging these computational methodologies, researchers can gain a deeper understanding of the conformational preferences and structure-activity landscape of this compound and its analogs, thereby accelerating the discovery and development of new therapeutic agents.

Future Directions and Emerging Research Avenues for S 4 Azaspiro 2.4 Heptan 5 Ylmethanol and Its Analogs

Integration of Azaspiro[2.4]heptanes into Novel Drug Discovery Platforms

The rigid, three-dimensional nature of the azaspiro[2.4]heptane core makes it a valuable building block in medicinal chemistry. These structures are increasingly recognized for their ability to serve as bioisosteres for more common motifs like piperidine (B6355638), offering improved metabolic stability and predictable exit vectors for substituent placement. researchgate.net The incorporation of this scaffold can lead to enhanced drug-like properties, including target selectivity and potency. researchgate.net

Research has demonstrated the utility of 5-azaspiro[2.4]heptane derivatives as key intermediates in the synthesis of potent antiviral agents. google.com Specifically, derivatives such as (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid are crucial for producing Hepatitis C Virus (HCV) NS5A inhibitors. google.comgoogle.com Furthermore, analogs have been identified as potent antagonists for orexin (B13118510) receptors and have shown high affinity and selectivity for the dopamine (B1211576) D3 receptor, highlighting their potential in treating neurological disorders and addiction.

Therapeutic TargetAzaspiro[2.4]heptane ApplicationKey Research Findings
Hepatitis C Virus (HCV) NS5AKey intermediate for NS5A inhibitors. google.comgoogle.comDerivatives like 4-spirocyclopropyl proline are vital for synthesizing treatments for HCV infection. google.com
Quinolone AntibacterialsForms the (S)-7-amino-5-azaspiro[2.4]heptane moiety. nih.govAsymmetric hydrogenation provides a key intermediate for this class of antibacterial agents. nih.gov
Dopamine D3 ReceptorCore scaffold for potent and selective antagonists.Novel 1,2,4-triazolyl 5-azaspiro[2.4]heptanes show high affinity and selectivity.
Orexin ReceptorsBasis for dual orexin 1 and 2 receptor antagonists.Optimization of the 5-azaspiro[2.4]heptane series led to compounds with good brain penetration and oral bioavailability.

Exploration in Advanced Materials Science

While the primary focus for azaspiro[2.4]heptanes has been in medicinal chemistry, their unique structural and chiral properties suggest potential applications in advanced materials science. The development of chiral polymers, for instance, is an area of growing interest for applications in optics and electronics. Chiral monomers can be polymerized to create materials that exhibit circularly polarized luminescence (CPL), a property valuable for displays and sensing technologies. mdpi.com The rigid, stereochemically defined structure of (S)-4-Azaspiro[2.4]heptan-5-ylmethanol makes it a candidate for exploration as a novel chiral monomer in the synthesis of such advanced functional polymers.

Future research could involve the functionalization of the hydroxyl group of this compound to introduce polymerizable moieties. The resulting polymers would possess a backbone incorporating the rigid spirocyclic unit, which could impart unique thermal and mechanical properties. Furthermore, the inherent chirality could lead to materials with specific optical activities, useful for chiral chromatography or as components in asymmetric synthesis. This remains a largely unexplored but promising avenue for research.

Novel Catalyst Development Incorporating Chiral Azaspiro[2.4]heptane Ligands

Asymmetric catalysis heavily relies on the design of effective chiral ligands to control the stereochemical outcome of chemical reactions. nih.govnih.gov "Privileged" ligands, often possessing C2 symmetry, are versatile scaffolds that can be applied to a wide range of transformations with high enantioselectivity. sigmaaldrich.comresearchgate.net The development of new classes of chiral ligands is crucial for expanding the scope of asymmetric synthesis. nih.gov

This compound, with its defined stereochemistry and functional handles (a secondary amine and a primary alcohol), is an excellent starting material for the synthesis of novel chiral ligands. The nitrogen and oxygen atoms can act as coordination sites for a metal center, creating a chiral environment around it. These ligands could be of the P,N-type, which have shown considerable success by combining sterically and electronically different coordinating atoms. nih.gov

Potential research directions include modifying the amine and alcohol functionalities to introduce phosphine, oxazoline, or other coordinating groups. The resulting chiral azaspiro[2.4]heptane-based ligands could be screened in various metal-catalyzed reactions, such as hydrogenation, allylic alkylation, and cycloaddition reactions. sigmaaldrich.comacs.org The rigid spirocyclic backbone is expected to create a well-defined chiral pocket, potentially leading to high levels of stereocontrol.

Privileged Ligand FamilyKey Structural FeatureCommon Applications
BINAPAxial chirality from binaphthyl backbone. sigmaaldrich.comAsymmetric hydrogenation, isomerization.
SalenC2-symmetric tetradentate Schiff base. sigmaaldrich.comEpoxidation, cyclopropanation, kinetic resolution.
Bisoxazolines (BOX)C2-symmetric bidentate N,N-ligands. researchgate.netLewis acid catalysis (Diels-Alder, aldol (B89426) reactions).
PHOXNonsymmetrical Phosphinohydroxyoxazoline. nih.govAsymmetric hydrogenation, allylic substitution.
JosiphosFerrocene-based diphosphine ligands. sigmaaldrich.comIndustrial-scale asymmetric hydrogenations.

Patent Landscape and Innovation Trends in Azaspiro[2.4]heptane Chemistry

The patent landscape for azaspiro[2.4]heptane derivatives reflects their growing importance, particularly as intermediates for biologically active molecules. google.comgoogle.com A significant number of patents focus on processes for the preparation of key building blocks like 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. google.comgoogle.com These compounds are explicitly cited as crucial intermediates for the synthesis of Hepatitis C Virus (HCV) inhibitors, indicating a strong commercial interest in this therapeutic area. google.comgoogle.com

Innovation trends point towards the development of more efficient and scalable synthetic routes to produce enantiomerically pure azaspiro[2.4]heptane scaffolds. Patents often describe improved processes that increase product yield and reduce the number of steps required for large-scale production. google.com This focus on process chemistry underscores the transition of these compounds from academic curiosities to valuable commercial assets. The increasing number of patents incorporating spirocyclic moieties suggests a broader trend in drug discovery towards exploring three-dimensional chemical space to achieve better efficacy and intellectual property protection. researchgate.net

Patent NumberTitleApplication AreaAssignee (Example)
US8927739B2Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. google.comIntermediates for HCV inhibitors. google.comUniversity of Massachusetts
CN103687489AProcesses for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. google.comIntermediates for HCV NS5A inhibitors. google.comUniversity of Massachusetts

Q & A

Basic: What are the key synthetic strategies for (S)-4-Azaspiro[2.4]heptan-5-ylmethanol, and how can enantiomeric purity be ensured?

Answer:
The synthesis typically involves multi-step organic reactions starting from spirocyclic precursors. For example, tert-butyl-protected derivatives (e.g., tert-butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate) are synthesized via cyclization reactions followed by deprotection . Key steps include:

  • Spirocycle Formation : Intramolecular cyclization of amino alcohols or ketones under acidic or basic conditions.
  • Chiral Resolution : Use of chiral auxiliaries or catalysts to achieve the (S)-enantiomer. For instance, chiral chromatography (e.g., HPLC with a chiral stationary phase) is employed to separate enantiomers .
  • Hydroxymethyl Introduction : Methanol groups are introduced via nucleophilic substitution or reduction of esters/carboxylic acids.

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